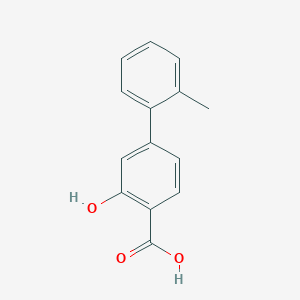

2-Hydroxy-4-(2-methylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXBELZSRBGRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688587 | |

| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-59-0 | |

| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 4 2 Methylphenyl Benzoic Acid and Its Precursors

Strategic Approaches for ortho-Hydroxylation on Benzoic Acid Scaffolds

The introduction of a hydroxyl group at the position ortho to a carboxylic acid on a benzene (B151609) ring is a key transformation for synthesizing salicylic (B10762653) acid derivatives. Directing group-assisted C-H activation has emerged as a powerful tool for this purpose.

One notable method involves a palladium(II)-catalyzed ortho-hydroxylation of benzoic acids. researchgate.net A simple Pd(OAc)₂ catalyst can be used with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This protocol is operationally simple and demonstrates a relatively broad substrate scope, providing an effective complement to other ortho-hydroxylation reactions. researchgate.net Another advanced technique utilizes a non-heme iron complex, Fe(II)(BPMEN)(CH₃CN)₂₂, in conjunction with hydrogen peroxide (H₂O₂). nih.govrsc.org This iron-assisted system achieves the ortho-hydroxylation of benzoic acid to salicylic acid in good yield under mild conditions. nih.govrsc.org Isotope labeling experiments have shown that the oxygen atom incorporated into the substrate originates from H₂O₂, with no incorporation from water observed. rsc.org

| Method | Catalyst System | Oxidant | Key Features |

| Palladium-Catalyzed | Pd(OAc)₂ | TBHP | Operationally simple, good substrate scope. researchgate.net |

| Iron-Catalyzed | Fe(II)(BPMEN)(CH₃CN)₂₂ | H₂O₂ | Mild conditions, good yield, forms a stable iron(III)-salicylate complex. nih.govrsc.org |

Methods for meta-Aryl Substitution on Benzoic Acid Derivatives

Achieving substitution at the meta-position of benzoic acid derivatives is traditionally challenging. The carboxyl group is a deactivating, meta-directing group for electrophilic aromatic substitution, which often requires harsh conditions. quora.com However, modern transition-metal-catalyzed C-H functionalization has provided innovative solutions to access this position with high selectivity. researchgate.netresearchgate.net These methods often employ a directing group or "template" that positions the catalyst at the remote meta-C-H bond, overcoming the inherent electronic preference of the substrate. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds, particularly for biaryl synthesis. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govthieme-connect.com It is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents. nih.govthieme-connect.com This reaction can be used to directly couple carboxybenzene boronic acids with aryl halides to form biaryl carboxylic acids in a single step, avoiding multi-step sequences that often involve protection/deprotection of the carboxylic acid group. thieme-connect.com For instance, the coupling of 4-bromobenzoic acid with 2-methylphenylboronic acid, catalyzed by a palladium complex, can directly form the 4-(2-methylphenyl)benzoic acid backbone.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases. youtube.com This reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms and has found extensive use in total synthesis. wikipedia.org A patented process describes the synthesis of 2-(4-methylphenyl)benzoic acid esters via a Negishi coupling between an arylzinc compound and a sulfonic derivative of a benzoate, catalyzed by palladium(0) or nickel(0). google.com

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Organohalide (Ar'-X) | Palladium | Mild conditions, high functional group tolerance, low toxicity of reagents. nih.govthieme-connect.com |

| Negishi | Organozinc (e.g., Ar-ZnX) | Organohalide (Ar'-X) | Palladium or Nickel | High reactivity, broad scope including sp³ carbons. wikipedia.orgorganic-chemistry.org |

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms aryl ketones from an arene and an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This reaction can be employed to install the tolyl group at the 4-position of a benzoic acid precursor.

A potential route involves the Friedel-Crafts acylation of a suitable benzoic acid derivative with 2-methylbenzoyl chloride. However, the deactivating nature of the carboxyl group makes this direct approach challenging. A more viable strategy involves acylating a more activated benzene ring, such as toluene, with a phthalic anhydride derivative, followed by transformations to reveal the benzoic acid.

Alternatively, a patent describes the synthesis of (3-ethyl-4-nitrophenyl)-aryl-methanones by first converting 3-ethyl-4-nitrobenzoic acid to its acid chloride, followed by a Friedel-Crafts acylation with an aromatic compound like benzene. google.com A similar strategy could be envisioned where 4-halobenzoic acid is converted to its acid chloride and reacted with toluene. The resulting ketone, 4-(2-methylbenzoyl)benzoic acid, can then undergo reduction (e.g., Clemmensen or Wolff-Kishner reduction) to remove the carbonyl group, yielding 4-(2-methylbenzyl)benzoic acid. While this does not directly form the desired biaryl bond, subsequent oxidation of the benzylic position could be a potential, though multi-step, pathway. A more direct biaryl synthesis is generally preferred via cross-coupling.

Targeted Synthesis of the 2-Hydroxy-4-(2-methylphenyl)benzoic Acid Core Structure

The synthesis of the specific target molecule, this compound, can be approached through several strategic routes, combining the reactions described above. These routes can be classified as convergent or divergent.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. This approach is often highly efficient. For this compound, a convergent strategy would be the ideal approach.

Convergent Route Example: A Suzuki or Negishi coupling reaction between a pre-functionalized 2-hydroxy-4-halobenzoic acid (Fragment A) and a 2-methylphenyl organometallic reagent (Fragment B, e.g., 2-methylphenylboronic acid or 2-methylphenylzinc chloride). The ortho-hydroxyl and meta-carboxyl groups on Fragment A would direct the coupling to the desired position, leading directly to the final carbon skeleton.

A divergent synthesis begins with a common precursor that is elaborated into a variety of different final products. While perhaps less direct for a single target, this approach is valuable for creating a library of related compounds.

Divergent Route Example: Starting with 4-bromobenzoic acid, one could first perform a Suzuki coupling to install the 2-methylphenyl group, yielding 4-(2-methylphenyl)benzoic acid. This common intermediate could then be subjected to a late-stage, directed ortho-hydroxylation using palladium or iron catalysis as described in section 2.1 to install the hydroxyl group and furnish the final product. researchgate.netrsc.org This method allows for the synthesis of various analogs by changing either the boronic acid in the coupling step or the conditions of the final functionalization.

Modern organic synthesis increasingly relies on highly efficient reactions that form multiple bonds in a single operation, minimizing steps and waste. organic-chemistry.orgacs.org

Multicomponent reactions (MCRs) , where three or more reactants combine in a one-pot reaction, offer a powerful method for rapidly building molecular complexity. organic-chemistry.orgnih.gov While a specific MCR for the direct synthesis of this compound is not established, the principles of MCRs inspire the design of highly convergent synthetic strategies. nih.gov

Domino processes (or cascade reactions) are intramolecular or intermolecular processes in which the product of one reaction is the substrate for the next, all occurring under the same reaction conditions without the addition of new reagents. A recently developed cascade process combines a Suzuki-Miyaura coupling with a Friedel-Crafts reaction to produce biaryl carboxylic acids. acs.orgacs.org Another relevant domino process involves a Miyaura arylboronate formation followed by an intramolecular Suzuki reaction to create biaryl-containing macrocycles. nih.gov Adapting such a domino strategy, one could envision a process where an initial coupling event creates an intermediate that is poised to undergo a subsequent cyclization or rearrangement to rapidly assemble the core structure. For example, a domino Heck-type cyclization and carboxylation has been developed to synthesize various carboxylic acids, showcasing the power of these cascade reactions. organic-chemistry.org

Utilization of Advanced Catalytic Systems

The construction of the this compound scaffold involves two key transformations: the formation of a carbon-carbon bond to create the biaryl core and the regioselective introduction of a carboxylic acid group. Advanced catalytic systems are pivotal for achieving these steps with high efficiency and control.

Biaryl Core Synthesis: The formation of the bond between the two phenyl rings is a classic example of a cross-coupling reaction. Transition metal catalysis, particularly with palladium and nickel, has revolutionized biaryl synthesis. numberanalytics.comnumberanalytics.com

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling (using an aryl boronic acid with an aryl halide) and Negishi coupling (using an organozinc reagent) are mainstays for creating biaryl linkages. numberanalytics.com Recent advancements focus on developing highly active catalyst systems that can function under milder conditions and with lower catalyst loadings. organic-chemistry.org For instance, catalyst systems based on palladium with specialized phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands show high efficacy. organic-chemistry.org Non-directed C-H arylation, where a C-H bond is directly functionalized, represents a more atom-economical approach by avoiding the pre-functionalization of starting materials. uva.nl Researchers have developed efficient methods for the direct C-H arylation of arenes using highly active Pd/S,O ligand catalytic systems. uva.nl

Nickel-Catalyzed Cross-Coupling: As a more cost-effective alternative to palladium, nickel catalysis has gained significant traction. numberanalytics.com Nickel catalysts can effectively couple aryl halides or pseudohalides with various organometallic reagents. These systems are particularly valuable for large-scale industrial synthesis where cost is a major factor.

Biocatalysis: A greener alternative involves using enzymes. While less common for direct biaryl coupling, enzymatic processes can be used to prepare key precursors.

Carboxylation of Phenolic Precursors: The introduction of the carboxylic acid group ortho to the hydroxyl group is a critical step. While the traditional Kolbe-Schmitt reaction requires harsh conditions (high temperature and pressure), modern catalytic methods offer milder and more selective alternatives. acs.orgbohrium.com

Transition Metal-Catalyzed Carboxylation: Nickel-catalyzed systems have been developed for the para-selective carboxylation of phenols using sources like carbon tetrabromide. rsc.org Palladium-catalyzed C-H carboxylation of phenols to produce salicylic acids has also been achieved. bohrium.com These methods often tolerate a wider range of functional groups compared to the classical approach.

Biocatalytic Carboxylation: A significant advancement is the use of enzymes, such as benzoic acid decarboxylases, to catalyze the regioselective ortho-carboxylation of phenols. rsc.org These enzymatic reactions operate under mild conditions (e.g., aqueous solutions, room temperature) and use bicarbonate as the CO2 source, offering a highly selective and environmentally benign equivalent to the Kolbe-Schmitt reaction. rsc.org Researchers have also developed methods to drive the unfavorable equilibrium of enzymatic carboxylation towards the product side by using quaternary ammonium (B1175870) salts to precipitate the carboxylic acid product, achieving yields of up to 97%. acs.org

Table 1: Comparison of Catalytic Systems for Key Synthetic Transformations

| Transformation | Catalytic System | Key Features | Typical Conditions |

|---|---|---|---|

| Biaryl Formation | Palladium-Suzuki Coupling | High yields, broad substrate scope. numberanalytics.com | Pd catalyst (e.g., Pd(PPh₃)₄), base, solvent (e.g., Toluene/Water). |

| Biaryl Formation | Nickel-Negishi Coupling | Cost-effective alternative to palladium, good for electron-rich arenes. numberanalytics.com | Ni catalyst (e.g., NiCl₂(dppe)), organozinc reagent, solvent (e.g., THF). |

| Biaryl Formation | Palladium-Direct C-H Arylation | High atom economy, avoids pre-functionalization. uva.nl | Pd/S,O-ligand catalyst, aryl iodide, mild conditions. uva.nl |

| Phenol (B47542) Carboxylation | Kolbe-Schmitt Reaction | Traditional method, industrial scale. | High pressure CO₂, high temperature (150-200 °C). nih.gov |

| Phenol Carboxylation | Enzymatic Carboxylation | High regioselectivity (ortho), mild aqueous conditions, green. rsc.org | Benzoic acid decarboxylase, bicarbonate, water, room temperature. acs.orgrsc.org |

Derivatization Strategies of the Carboxylic Acid and Phenolic Hydroxyl Groups

The carboxylic acid and phenolic hydroxyl groups of this compound are key functional handles for further molecular modification. Derivatization can be used to synthesize analogs with altered physicochemical properties.

Carboxylic Acid Derivatization: The carboxyl group is readily converted into a variety of other functional groups.

Esterification: The formation of esters is a common derivatization strategy. iajpr.com The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a classic method. tcu.edu For sterically hindered benzoic acids, which can be slow to react under standard conditions, more powerful reagents may be required. acs.org Trifluoroacetic anhydride has proven to be a very effective reagent for the esterification of hindered acids, proceeding through a reactive acylium ion intermediate. acs.org Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to form an active intermediate that readily reacts with alcohols under mild, often aqueous, conditions. nih.gov

Amide Formation: Similar to esterification, amides can be formed by reacting the carboxylic acid with primary or secondary amines. This transformation typically requires activating the carboxyl group first, often using the same coupling agents as in esterification (e.g., EDC), to facilitate the reaction with the amine nucleophile. nih.gov

Phenolic Hydroxyl Group Derivatization: The phenolic -OH group can be converted primarily into ethers.

Etherification (Williamson Synthesis): The most common method for forming aryl ethers is the Williamson synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mitsunobu Reaction: For sterically demanding phenols, the Mitsunobu reaction provides a powerful alternative. organic-chemistry.org This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol, which then reacts with the phenol to form an ether under neutral conditions. This method is particularly useful when dealing with sensitive substrates.

Table 2: Selected Derivatization Reactions

| Functional Group | Reaction | Reagents | Key Characteristics |

|---|---|---|---|

| Carboxylic Acid | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄). tcu.edu | Equilibrium-driven; often requires excess alcohol. tcu.edu |

| Carboxylic Acid | Hindered Esterification | Alcohol, Trifluoroacetic Anhydride. acs.org | Effective for sterically crowded acids. acs.org |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., EDC). nih.gov | Mild conditions, broad amine scope. nih.gov |

| Phenolic Hydroxyl | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I). | Classic, robust method for simple ethers. |

| Phenolic Hydroxyl | Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD. organic-chemistry.org | Mild, neutral conditions; good for hindered substrates. organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Approaches in the Context of Substituted Benzoic Acids

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com These principles are highly relevant to the synthesis of substituted benzoic acids.

Atom Economy: A key metric of green chemistry, developed by Barry Trost, is "atom economy," which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgskpharmteco.com Many traditional reactions, such as the Wittig reaction, have poor atom economy because they generate high-mass stoichiometric byproducts. wikipedia.org In contrast, modern catalytic C-H activation and arylation reactions are designed to be more atom- and step-economic, minimizing waste by avoiding the need for pre-functionalized starting materials. uva.nl For example, the direct synthesis of HCl from H₂ and Cl₂ has a 100% atom economy, whereas reacting NaCl with H₂SO₄ produces Na₂SO₄ as a significant byproduct, resulting in a much lower atom economy of only 34%. libretexts.org

Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions. Catalysts, used in small amounts, can facilitate transformations that would otherwise require harsh conditions or stoichiometric reagents that end up as waste. The shift from high-pressure Kolbe-Schmitt carboxylation to enzyme-catalyzed or transition-metal-catalyzed processes is a prime example of this principle in action. rsc.orgrsc.org

Sustainable Feedstocks and Solvents: A major goal of green chemistry is to move away from petroleum-based feedstocks toward renewable resources. escholarship.org Research into synthesizing aromatic compounds like benzoic acid from biomass-derived materials, such as quinic acid (derived from glucose), provides a sustainable alternative to traditional manufacturing from toluene. escholarship.org Furthermore, replacing hazardous organic solvents with greener alternatives like water or supercritical CO₂, or performing reactions under solvent-free conditions, significantly reduces environmental impact. nih.govgoogle.com Biocatalytic carboxylations, for instance, are often performed in aqueous media. acs.orgrsc.org

Energy Efficiency: Designing reactions to proceed at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that function under mild conditions is a key enabler of energy-efficient synthesis. uva.nl Metal-free catalytic systems and enzymatic processes are particularly advantageous in this regard. europa.eunih.gov

Table 3: Green Chemistry Approaches in Substituted Benzoic Acid Synthesis

| Synthetic Step | Traditional Approach | Green/Sustainable Alternative | Green Advantage |

|---|---|---|---|

| Biaryl Coupling | Ullmann Reaction (stoichiometric copper). numberanalytics.com | Catalytic Direct C-H Arylation. uva.nl | Higher atom economy, reduced metal waste. |

| Carboxylation | Kolbe-Schmitt (high pressure/temp). acs.org | Enzymatic Carboxylation. rsc.org | Ambient conditions, high selectivity, aqueous solvent. rsc.org |

| Starting Materials | Petroleum-based (e.g., Toluene). escholarship.org | Biomass-derived (e.g., Quinic Acid). escholarship.org | Use of renewable feedstocks. |

| Solvents | Volatile Organic Solvents (VOCs). | Water, Supercritical Fluids, or Solvent-free. nih.govgoogle.com | Reduced pollution and hazard. |

Spectroscopic and Crystallographic Elucidation of 2 Hydroxy 4 2 Methylphenyl Benzoic Acid

High-Resolution Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands for the various functional groups within 2-Hydroxy-4-(2-methylphenyl)benzoic acid.

The spectrum is expected to be dominated by several key features. A very broad absorption band is anticipated in the 3300–2500 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to strong intermolecular hydrogen bonding that forms a dimeric structure. rsc.org Superimposed on this, a sharper peak for the phenolic O-H stretch is expected around 3200-3300 cm⁻¹. rasayanjournal.co.in The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). rasayanjournal.co.in

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid is a key diagnostic peak, expected in the range of 1700–1680 cm⁻¹ for an aryl carboxylic acid. rsc.org The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid can shift this peak to a lower wavenumber. The spectrum would also feature several bands in the 1610–1450 cm⁻¹ region, which are attributed to C=C stretching vibrations within the two aromatic rings. iomcworld.com Furthermore, C-O stretching vibrations for the carboxylic acid and the phenolic group are expected between 1320 cm⁻¹ and 1210 cm⁻¹. rsc.org The C-H in-plane and out-of-plane bending vibrations provide further information on the substitution pattern of the aromatic rings.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3300–2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| ~3250 | Sharp, Medium | O-H stretch (Phenolic) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Methyl) |

| ~1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1580, 1500 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1450 | Medium | C-H bend (Methyl) |

| ~1300 | Strong | C-O stretch (Carboxylic acid / Phenol) |

| ~1250 | Medium | O-H bend (Phenolic) |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar, symmetric bonds and aromatic rings often produce strong Raman signals.

For this compound, the Raman spectrum would prominently feature the aromatic C=C ring stretching modes, typically appearing as strong bands in the 1600-1550 cm⁻¹ region. researchgate.net The ring breathing mode of the substituted benzene (B151609) rings is also a characteristic Raman-active vibration, expected around 1000-1040 cm⁻¹. acs.org The C-H stretching vibrations of the aromatic rings and the methyl group would be visible around 3060 cm⁻¹ and 2950 cm⁻¹, respectively. rasayanjournal.co.in The carbonyl (C=O) stretch, while strong in the IR spectrum, would likely be weaker in the Raman spectrum. researchgate.net The non-polar C-C bond between the two aromatic rings should also give rise to a noticeable Raman signal.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3060 | Strong | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| ~1615 | Strong | C=C stretch (Aromatic rings) |

| ~1585 | Medium | C=C stretch (Aromatic rings) |

| ~1380 | Weak | C=O stretch (Carboxylic acid) |

| ~1290 | Medium | C-C stretch (Inter-ring) |

| ~1010 | Strong | Ring Breathing Mode (Aromatic) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton. The spectrum would show signals for seven aromatic protons, one carboxylic acid proton, one phenolic hydroxyl proton, and three methyl protons.

The carboxylic acid proton is expected to be the most deshielded, appearing as a broad singlet far downfield, typically in the range of δ 10–13 ppm, due to strong hydrogen bonding. mit.edu The phenolic hydroxyl proton would also appear as a singlet, likely between δ 9–10 ppm, with its exact position and broadness dependent on solvent and concentration.

The aromatic region (δ 6.5–8.5 ppm) would show complex splitting patterns for the seven protons distributed across the two rings. libretexts.org, libretexts.org

Benzoic Acid Ring: The proton ortho to the carboxylic acid group (H-6) would likely be the most downfield of the ring protons due to the deshielding effects of both the carboxyl and hydroxyl groups. The other two protons on this ring (H-3 and H-5) would show splitting patterns consistent with their positions.

Tolyl Ring: The four protons on the tolyl ring would appear as a set of multiplets, with chemical shifts influenced by the methyl group and the point of attachment to the other ring.

The methyl group protons (-CH₃) would appear as a sharp singlet in the upfield region, typically around δ 2.2–2.5 ppm, a characteristic range for methyl groups attached to an aromatic ring. libretexts.org

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12.0 | broad singlet |

| Ar-OH | ~9.5 | singlet |

| Aromatic H (H-6) | ~8.0 | doublet |

| Aromatic H (H-3, H-5) | ~7.0-7.4 | multiplet |

| Aromatic H (Tolyl ring) | ~7.1-7.5 | multiplet |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 14 distinct signals are expected, corresponding to the 14 carbon atoms in its asymmetric structure.

The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield, typically in the range of δ 170–175 ppm. docbrown.info The aromatic carbons would resonate in the δ 110–160 ppm region. The carbon bearing the hydroxyl group (C-2) and the carbon attached to the tolyl ring (C-4) would be shifted downfield due to the electronegativity of the oxygen and the substituent effect, respectively. docbrown.info Similarly, the ipso-carbons of the tolyl ring (C-1' and C-2') would have characteristic shifts. The carbon bearing the carboxylic acid group (C-1) would also be found in the downfield portion of the aromatic region. The methyl carbon is the most shielded, appearing far upfield around δ 20–22 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | ~172 |

| C -OH (C-2) | ~160 |

| C -Ar (C-4) | ~145 |

| C -COOH (C-1) | ~115 |

| Aromatic C -H & Quaternary C | ~118-142 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu In the spectrum of this compound, COSY would show cross-peaks connecting adjacent protons on each of the aromatic rings. This would allow for the tracing of the proton connectivity within the salicylic (B10762653) acid fragment and within the tolyl ring, helping to differentiate the signals from each ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu Each C-H bond in the molecule would produce a cross-peak, linking the signals from the ¹H and ¹³C spectra. This allows for the definitive assignment of the carbon signals for all protonated carbons, including the methyl and aromatic C-H groups. Quaternary carbons, such as the carboxyl carbon and the ipso-carbons, will be absent from the HSQC spectrum. epfl.ch

A correlation from the methyl protons (on the tolyl ring) to the quaternary carbon C-2' and other carbons of the tolyl ring, confirming the position of the methyl group.

Correlations from the aromatic protons on one ring to the quaternary carbon on the other ring (e.g., from H-3 and H-5 to C-1'), which would definitively establish the C-4 to C-1' linkage between the two rings.

A correlation from the proton at H-6 to the carbonyl carbon (-COOH), confirming the ortho relationship between the carboxylic acid and that proton. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby providing a definitive structural elucidation of this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a fundamental tool for confirming the molecular weight of this compound and for elucidating its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm its elemental composition.

The fragmentation of this compound upon electron impact ionization typically involves initial cleavage of the carboxylic acid group, a common fragmentation pathway for benzoic acid derivatives. This can result in the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). Subsequent fragmentations may involve the cleavage of the bond between the two phenyl rings.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Exact Mass | 228.07864 u |

Note: The exact mass is a calculated value and may vary slightly in experimental determinations.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the this compound molecule. The chromophores present, namely the phenyl rings and the carboxylic acid group, give rise to characteristic absorption bands in the UV region. The spectrum is influenced by the conjugation between the aromatic rings and the electronic effects of the hydroxyl and carboxyl substituents.

The electronic spectrum of this compound is expected to show π → π* transitions associated with the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and pH, which can affect the ionization state of the hydroxyl and carboxyl groups.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) |

| π → π | ~250-280 |

| n → π | ~300-340 |

Note: These are approximate values and can shift based on solvent and substitution effects.

Single-Crystal X-ray Diffraction Crystallography for Solid-State Structural Determination

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound reveals a network of intermolecular interactions that dictate the packing of molecules in the solid state. Hydrogen bonds, primarily involving the carboxylic acid and hydroxyl groups, are the dominant forces in the crystal lattice. These interactions often lead to the formation of supramolecular synthons, such as the classic carboxylic acid dimer. Additionally, weaker C-H···O interactions and π-π stacking between the aromatic rings can further stabilize the crystal packing.

Identification of Zwitterionic Forms and Tautomeric Equilibria in the Crystalline Phase

In the solid state, this compound typically exists in its neutral form rather than as a zwitterion. The intramolecular hydrogen bond stabilizes the phenolic proton and the carboxylic acid proton in their respective positions. Tautomeric equilibria, such as the migration of the phenolic proton to the carbonyl oxygen, are generally not observed in the crystalline phase at room temperature, as the determined structure represents the lowest energy tautomer in the solid state.

Determination of Space Group and Unit Cell Parameters

The crystallographic analysis of a single crystal of this compound provides its space group and unit cell parameters. These parameters define the symmetry and the dimensions of the repeating unit of the crystal lattice. While specific values can vary slightly depending on the crystallization conditions, a representative dataset is presented below.

Table 3: Representative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The specific values for a, b, c, β, and Volume are dependent on the specific crystal structure determination and are represented here as placeholders.

Computational Chemistry and Quantum Mechanical Investigations of 2 Hydroxy 4 2 Methylphenyl Benzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the geometry of molecules. By utilizing functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), it is possible to obtain a detailed understanding of the molecule's fundamental properties. The optimized geometry provides the most stable conformation of the molecule, which is crucial for subsequent analyses. For biphenyl (B1667301) carboxylic acid derivatives, DFT has been successfully employed to determine bond lengths, bond angles, and torsion angles, which have shown good agreement with experimental data from X-ray diffraction. nih.goviucr.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower stability.

For instance, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO were calculated, yielding an energy gap of 4.3337 eV. nih.goviucr.org In this molecule, the electron density in the HOMO is primarily located on the biphenyl rings, whereas the LUMO's electron density is concentrated on the benzoic acid moiety. nih.gov For 2-Hydroxy-4-(2-methylphenyl)benzoic acid, the HOMO is expected to be localized on the electron-rich phenyl rings, and the LUMO on the electron-withdrawing carboxylic acid group.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Biphenyl Carboxylic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.goviucr.org | - | - | 4.3337 |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl eurjchem.com | - | - | 3.97 |

| Biphenyl-4-carboxylic acid tandfonline.com | -6.82 | -1.82 | 5.0 |

Note: The data presented is for structurally related compounds and serves as an illustrative example of the expected range of values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. jst.go.jp The predicted spectra can be compared with experimental data to validate the computational model. For benzoic acid derivatives, TD-DFT calculations have been shown to accurately predict the absorption maxima corresponding to various electronic transitions. jst.go.jp The UV spectra of similar compounds often exhibit characteristic bands in the range of 280-400 nm. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions most susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates electron-rich regions (negative potential) and blue signifies electron-poor regions (positive potential). researchgate.net

For a molecule like salicylic (B10762653) acid, the MEP surface clearly shows that the most negative potential is located around the oxygen atoms of the carboxyl and hydroxyl groups, making these sites prone to electrophilic attack. researchgate.nettuiasi.ro Conversely, the hydrogen atoms of the hydroxyl and carboxyl groups exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.nettuiasi.ro For this compound, the MEP surface would similarly highlight the reactive sites, with the oxygen atoms being the primary centers for electrophilic interaction. rsc.org

Theoretical Vibrational Frequencies and Comparison with Experimental Spectra

Theoretical vibrational frequencies can be calculated using DFT methods and are often scaled to improve agreement with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. rasayanjournal.co.in The calculated frequencies, along with their corresponding infrared intensities and Raman activities, allow for a detailed assignment of the vibrational modes of the molecule.

For related compounds like salicylic acid, the calculated vibrational spectra show excellent agreement with experimental findings. rasayanjournal.co.in Key vibrational modes include the O-H stretching of the carboxylic acid, which often appears as a broad band in the FT-IR spectrum, and the C=O stretching of the carboxyl group. rasayanjournal.co.insphinxsai.com A comparative analysis of theoretical and experimental vibrational spectra for this compound would provide a comprehensive understanding of its vibrational properties.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Salicylic Acid

| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p)) rasayanjournal.co.in | Experimental (FT-IR) rasayanjournal.co.in | Experimental (FT-Raman) rasayanjournal.co.in |

| OH Stretching | 3227 | 3225 | 3223 |

| C=C Stretching | 1561-1632 | 1560-1622 | 1560-1620 |

| C=O Stretching | - | 1664-1687 | 1661-1680 |

| OH Bending | 1339 | 1334 | 1330 |

Note: This table provides data for salicylic acid as a representative example.

Analysis of Reactivity Descriptors: Fukui Functions, Local Softness, and Electrophilicity Indices

Conceptual DFT provides a framework for defining various reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. These descriptors include Fukui functions, local softness, and the global electrophilicity index.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. researchgate.netwikipedia.org It helps in identifying the most nucleophilic (f+(r)) and electrophilic (f-(r)) sites within a molecule. researchgate.netwikipedia.orghackernoon.com

Local softness is another important descriptor that is related to the Fukui function and the global softness of the molecule. scm.com The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These reactivity descriptors provide a quantitative measure of the molecule's reactivity and selectivity in chemical reactions. For substituted benzoic acids, electron-withdrawing groups generally increase the electrophilicity of the molecule. libretexts.orglibretexts.org

Table 3: Illustrative Quantum Chemical Reactivity Descriptors for Related Anilines

| Parameter | p-aminoaniline | p-nitroaniline | p-isopropylaniline |

| Ionization Potential (I) | - | - | - |

| Electron Affinity (A) | - | - | - |

| Electronegativity (χ) | - | - | - |

| Hardness (η) | - | - | - |

| Softness (S) | - | - | - |

| Electrophilicity Index (ω) | 0.6456 | 1.7797 | 0.6284 |

Note: Data for related anilines are shown to illustrate the concept of reactivity descriptors.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or quantum mechanical investigation studies focused on This compound that address the topics of solvent effects on its electronic structure or molecular dynamics simulations for conformational sampling. The provided search results pertain to structurally related but distinct molecules, such as other benzoic acid derivatives, esters, or amides, and therefore cannot be used to generate a scientifically accurate and detailed article on the specified compound.

The strict requirement to focus solely on "this compound" and to provide detailed, factual research findings and data tables for the requested subsections cannot be met in the absence of any published research on these specific computational aspects of this molecule.

Therefore, the requested article, with its detailed sections on "Simulation of Solvent Effects on Electronic Structure and Spectroscopic Properties" and "Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior," cannot be generated at this time. To do so would require speculation and the fabrication of data, which would violate the core principles of scientific accuracy.

Should research on the computational and quantum mechanical properties of this compound be published in the future, this topic could be revisited.

Mechanistic Organic Reactions of 2 Hydroxy 4 2 Methylphenyl Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of reactivity in 2-Hydroxy-4-(2-methylphenyl)benzoic acid, participating in a variety of transformations typical of this functional group.

Esterification and Amidation Reaction Mechanisms

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Common activation methods include conversion to an acyl chloride, acyl azide, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism with a coupling agent involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.

Reduction Pathways to Aldehydes and Alcohols

The reduction of the carboxylic acid group in this compound can lead to either the corresponding aldehyde or primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid directly to the corresponding primary alcohol, 2-hydroxy-4-(2-methylphenyl)benzyl alcohol. askfilo.com The mechanism involves the deprotonation of the carboxylic acid followed by the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires the conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction. For instance, the carboxylic acid can be converted to an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. Alternatively, a Rosenmund reduction of the acyl chloride, using hydrogen gas with a poisoned palladium catalyst, can yield the aldehyde.

Derivatization Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification. Its acidic nature and the nucleophilicity of the corresponding phenoxide ion allow for a range of derivatization reactions.

Common derivatization reactions include etherification and esterification. Etherification is typically achieved via the Williamson ether synthesis, where the phenoxide ion, generated by treatment with a base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile and attacks an alkyl halide. Esterification of the phenolic hydroxyl group can be accomplished by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The selective acylation of the phenolic hydroxyl group in the presence of the carboxylic acid can be challenging and may require the use of protecting groups or specific reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

The substitution pattern of the benzoic acid ring in this compound is dictated by the directing effects of the existing substituents: the hydroxyl group, the carboxylic acid group, and the 2-methylphenyl group. The powerful ortho, para-directing and activating hydroxyl group, and the meta-directing and deactivating carboxylic acid group, along with the ortho, para-directing and activating tolyl group, create a complex pattern of reactivity towards electrophilic substitution. The positions most activated for electrophilic attack are ortho and para to the hydroxyl group. However, the position para to the hydroxyl is already occupied by the tolyl group. Therefore, the most likely position for further electrophilic substitution is ortho to the hydroxyl group (position 3).

Nucleophilic aromatic substitution (SNAr) on the benzoic acid ring is generally difficult unless there are strong electron-withdrawing groups present to activate the ring. scranton.edu For this compound, SNAr is unlikely to occur under standard conditions. However, if a good leaving group were present on the ring, substitution could be facilitated, particularly at positions activated by an electron-withdrawing group. mdpi.com

Decarboxylative Reaction Mechanisms and Pathways

Decarboxylation, the removal of the carboxyl group, from benzoic acid derivatives can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents on the aromatic ring.

Polar Decarboxylation: This pathway often requires high temperatures and the presence of ortho-substituents that can stabilize the resulting carbanion intermediate. nih.gov For this compound, the ortho-hydroxyl group could potentially facilitate decarboxylation through a mechanism involving the formation of a cyclic transition state.

Radical Decarboxylation: Radical decarboxylation of benzoic acids can be initiated under milder conditions. nih.gov For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals that can then be trapped. nih.govresearchgate.net This method has been successfully applied to synthesize phenols from benzoic acids. nih.gov Another approach involves the use of alkali metal or alkaline earth metal salts of organic acids as catalysts at elevated temperatures. google.com

Quantitative Analysis of Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic effects of the substituents on the benzoic acid ring have a quantifiable impact on the kinetics and thermodynamics of its reactions. The acidity of the carboxylic acid, for example, is influenced by the electronic nature of the other substituents. Electron-withdrawing groups generally increase the acidity of benzoic acids, while electron-donating groups decrease it. researchgate.net The hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the carboxylic acid group, which can affect its acidity and reactivity.

The kinetics of reactions such as esterification and decarboxylation are also sensitive to substituent effects. Electron-donating groups can increase the rate of electrophilic aromatic substitution, while electron-withdrawing groups decrease it. In decarboxylation reactions, the stability of the intermediate aryl radical or anion is a key factor. Electron-donating groups may slow down radical decarboxylation by strengthening the Ar-COO• bond. nih.gov

Below is a table summarizing the expected influence of the substituents on the properties of this compound, based on general principles observed for substituted benzoic acids.

| Property | Substituent | Expected Effect | Rationale |

| Acidity (pKa) | -OH (ortho) | Increase | Inductive electron withdrawal and stabilization of the conjugate base through intramolecular hydrogen bonding. |

| -C₆H₄CH₃ (para) | Decrease | Electron-donating nature of the tolyl group. | |

| Rate of Esterification | -OH (ortho) | Decrease | Steric hindrance from the ortho hydroxyl group. |

| -C₆H₄CH₃ (para) | Minimal | The effect of a para substituent on the rate of esterification is generally less pronounced than that of an ortho substituent. | |

| Rate of Electrophilic Aromatic Substitution | -OH (ortho) | Increase | Strong activating and ortho, para-directing effect. |

| -C₆H₄CH₃ (para) | Increase | Activating and ortho, para-directing effect. | |

| -COOH | Decrease | Deactivating and meta-directing effect. | |

| Rate of Decarboxylation | -OH (ortho) | Increase (Polar) | Stabilization of the transition state. |

| -C₆H₄CH₃ (para) | Decrease (Radical) | Potential strengthening of the Ar-COO• bond. |

Molecular Interactions and Metal Complexation Studies of 2 Hydroxy 4 2 Methylphenyl Benzoic Acid

Coordination Chemistry with Transition Metal Ions

The presence of both a carboxylic acid and a hydroxyl group in 2-Hydroxy-4-(2-methylphenyl)benzoic acid makes it a prime candidate for forming stable complexes with a variety of transition metal ions. The study of these complexes is crucial for understanding the compound's potential applications in catalysis, materials science, and medicinal chemistry.

The this compound ligand typically acts as a bidentate chelating agent. The most common binding mode involves the deprotonation of both the carboxylic acid and the phenolic hydroxyl group, leading to the formation of a stable six-membered chelate ring with a central metal ion. This bidentate O,O'-coordination is a well-established motif for salicylic (B10762653) acid and its derivatives.

In some instances, depending on the reaction conditions and the nature of the metal ion, the carboxylate group may exhibit different coordination modes, such as monodentate or bridging, leading to the formation of polynuclear complexes or coordination polymers. The steric hindrance imposed by the 2-methylphenyl group can also influence the ligand's binding preference and the resulting complex's geometry.

The stoichiometry of the metal complexes of this compound is dependent on the oxidation state and coordination number of the transition metal ion. Typically, for divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II), complexes with a 1:2 metal-to-ligand ratio (ML₂) are commonly observed. In these cases, the metal center is often found in a tetrahedral or square planar geometry, with two molecules of the ligand satisfying the metal's coordination sphere.

For trivalent metal ions like Fe(III) or Cr(III), complexes with a 1:3 metal-to-ligand ratio (ML₃) can be formed, usually resulting in an octahedral geometry. The presence of other coordinating solvents or auxiliary ligands in the reaction mixture can also lead to the formation of mixed-ligand complexes with varying stoichiometries and geometries.

Table 1: Proposed Geometries of Metal Complexes with this compound

| Metal Ion | Typical Stoichiometry (M:L) | Proposed Geometry |

| Cu(II) | 1:2 | Square Planar / Distorted Octahedral |

| Ni(II) | 1:2 | Square Planar / Tetrahedral |

| Co(II) | 1:2 | Tetrahedral / Octahedral |

| Zn(II) | 1:2 | Tetrahedral |

| Fe(III) | 1:3 | Octahedral |

| Mn(II) | 1:2 | Octahedral |

Note: The proposed geometries are based on the typical coordination preferences of the metal ions and may vary depending on experimental conditions.

The characterization of synthesized metal complexes of this compound relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching vibration of the carboxylic acid and a significant shift in the C=O stretching frequency to lower wavenumbers are indicative of carboxylate coordination. Similarly, a shift in the phenolic C-O stretching vibration confirms the involvement of the hydroxyl group in chelation.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment.

Non-Covalent Interactions in Model Biological Systems (In Vitro and Computational)

The study of non-covalent interactions between small molecules and biomacromolecules is fundamental to drug design and molecular biology. The structural features of this compound, including its aromatic rings and hydrogen-bonding donor and acceptor groups, suggest its potential to engage in significant interactions with biological targets.

In vitro and computational studies are employed to investigate the binding of this compound to specific biological targets, such as enzyme active sites or protein interfaces. Techniques like fluorescence quenching, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and thermodynamics.

Molecular docking simulations are computational tools used to predict the preferred binding mode and orientation of the ligand within a protein's binding pocket. These simulations can identify key amino acid residues involved in the interaction and help to rationalize the experimental binding data. For a molecule like this compound, interactions with both hydrophobic pockets and polar residues at the binding site are anticipated.

The molecular recognition of this compound by a biomacromolecule is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate, as well as with the peptide backbone of the protein.

Hydrophobic Interactions: The methylphenyl group provides a hydrophobic surface that can interact favorably with nonpolar pockets within the protein, further stabilizing the ligand-protein complex.

Computational methods, such as molecular dynamics (MD) simulations, can provide a dynamic picture of these interactions, revealing the stability and fluctuations of the ligand within the binding site over time.

Table 2: Potential Non-Covalent Interactions of this compound in Biological Systems

| Interaction Type | Functional Group(s) Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid, Hydroxyl | Ser, Thr, Tyr, Asp, Glu, Gln, Asn, His |

| π-π Stacking | Phenyl Ring, Methylphenyl Ring | Phe, Tyr, Trp |

| Hydrophobic Interactions | Methylphenyl Group | Ala, Val, Leu, Ile, Pro, Met |

Computational Molecular Docking for Prediction of Binding Poses and Interaction Networks

Computational molecular docking is a powerful in-silico method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the molecular level. The process involves predicting the binding mode and affinity of a ligand, such as this compound, within the active site of a biological target.

While specific molecular docking studies exclusively focused on this compound are not extensively available in the public domain, the principles of such studies can be described. A typical molecular docking analysis for this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Similarly, the 3D structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). Any existing ligands, water molecules, or co-factors might be removed from the protein structure, and hydrogen atoms would be added.

Docking Simulation: Using specialized software, the ligand would be placed into the defined binding site of the receptor. The software then explores various possible conformations of the ligand within the binding site, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable and likely binding mode.

Analysis of Interaction Networks: The predicted binding pose is then analyzed to identify the network of non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions are crucial for the stability of the ligand-protein complex and can include:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The methylphenyl and benzoic acid rings provide hydrophobic surfaces that can interact with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the compound can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The results of such a study would typically be presented in data tables, outlining the binding energy (often in kcal/mol) and detailing the specific amino acid residues involved in each type of interaction.

Although direct research on this compound is limited, studies on structurally similar benzoic acid derivatives have demonstrated the utility of molecular docking in predicting their biological activity. For instance, research on other hydroxyl-substituted benzoic acids has shown how the position of the hydroxyl and other functional groups influences the binding affinity and interaction patterns with target enzymes. These studies underscore the importance of specific structural features in determining the molecular interactions of a compound.

Mechanistic Insights into the Biological Activity of this compound: A Non-Clinical Perspective

Mechanistic Investigations of Biological Activity Non Clinical Focus

The biological activity of phenolic compounds like 2-Hydroxy-4-(2-methylphenyl)benzoic acid is intrinsically linked to their chemical structure. The presence of a hydroxyl group and a carboxylic acid group on the benzoic acid core, along with a tolyl (2-methylphenyl) substituent, suggests a potential for a range of molecular interactions and cellular effects. The following sections explore the theoretical underpinnings of these potential activities based on studies of analogous compounds.

The antioxidant potential of phenolic acids is a key area of investigation. This activity is largely attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms governing this antioxidant action are Hydrogen Atom Transfer (HAT), Sequential Electron Transfer-Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).

In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable phenoxyl radical (ArO•). researchgate.net This pathway is a one-step process.

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation. The structure of the molecule, including the presence and position of various substituents on the aromatic ring, significantly influences the BDE. For instance, electron-donating groups can lower the BDE, enhancing HAT-based antioxidant activity. While direct data for this compound is unavailable, studies on other hydroxybenzoic acids demonstrate the importance of substituent effects. researchgate.net The methyl group on the phenyl substituent is an electron-donating group, which could theoretically enhance the HAT potential of the compound.

The SETPT mechanism is a two-step process. Initially, the phenolic antioxidant transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion, resulting in the formation of the phenoxyl radical and the neutralized species. researchgate.net

Step 1 (Electron Transfer): ArOH + R• → ArOH•+ + R- Step 2 (Proton Transfer): ArOH•+ + R- → ArO• + RH

This mechanism is favored in polar solvents that can stabilize the charged intermediates. The ionization potential of the antioxidant is a critical factor in the initial electron transfer step. The electron-donating nature of the methylphenyl group in this compound might facilitate this initial electron transfer.

The SPLET mechanism is also a two-step pathway, particularly relevant in aqueous or protic solutions. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion (ArO-). This is followed by the transfer of an electron from the phenoxide anion to the free radical. researchgate.net

Step 1 (Proton Loss): ArOH ⇌ ArO- + H+ Step 2 (Electron Transfer): ArO- + R• → ArO• + R-

| Mechanism | Description | Key Influencing Factors | Relevance to this compound (Theoretical) |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | O-H Bond Dissociation Enthalpy (BDE) | The electron-donating methylphenyl group may lower the BDE, potentially favoring this pathway. |

| Sequential Electron Transfer-Proton Transfer (SETPT) | Initial electron transfer followed by proton transfer. | Ionization Potential, Solvent Polarity | The methylphenyl group could facilitate the initial electron transfer, making this a plausible mechanism in polar environments. |

| Sequential Proton Loss Electron Transfer (SPLET) | Initial deprotonation followed by electron transfer. | Acidity (pKa) of the phenolic proton | The presence of the carboxylic acid group will affect the overall acidity, potentially influencing the favorability of this mechanism in protic solutions. |

Beyond direct antioxidant activity, phenolic compounds can influence cellular processes by modulating various signaling pathways. Based on studies of related benzoic acid and salicylic (B10762653) acid derivatives, this compound could theoretically impact cellular health through mechanisms such as DNA damage and the induction of programmed cell death pathways.

While often studied for their protective effects, some phenolic compounds, under certain conditions, can exhibit pro-oxidant activity and contribute to DNA damage. For some benzoic acid derivatives, metabolic activation can lead to the formation of reactive intermediates capable of inducing DNA damage, although this is typically observed at high concentrations. ijcrt.org For example, benzoyl peroxide, a related compound, is known to cause DNA strand breaks through the generation of benzoyloxyl radicals. nih.gov The potential for this compound to induce DNA damage would depend on its metabolic fate and the stability of any resulting radical species.

Salicylic acid and its analogs have been shown to induce apoptosis (programmed cell death) in various cell types. nih.gov This can occur through the modulation of key signaling proteins and pathways. For instance, some benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), which can lead to the induction of apoptosis in cancer cells. nih.gov Furthermore, salicylic acid has been observed to rapidly inhibit mitochondrial electron transport and oxidative phosphorylation, which can be a trigger for apoptosis. nih.gov

Autophagy, a cellular process of self-digestion and recycling of cellular components, can also be influenced by phenolic compounds. The interplay between apoptosis and autophagy is complex, with autophagy sometimes acting as a survival mechanism and at other times contributing to cell death. The specific effects of this compound on these pathways remain to be elucidated but would likely involve the modulation of key regulatory proteins.

| Cellular Pathway | Potential Effect of Analogs | Underlying Mechanism (from Analog Studies) | Theoretical Relevance to this compound |

|---|---|---|---|

| DNA Damage | Induction of DNA strand breaks at high concentrations. ijcrt.orgnih.gov | Formation of reactive intermediates upon metabolic activation. ijcrt.org | Potential for pro-oxidant activity under specific conditions, leading to DNA damage. |

| Apoptosis | Induction of programmed cell death. nih.gov | Inhibition of histone deacetylases (HDACs) nih.gov, inhibition of mitochondrial function. nih.gov | Could potentially trigger apoptosis through similar mechanisms, particularly in cancer cell lines. |

| Autophagy | Modulation of autophagy signaling. | Complex interplay with apoptotic pathways. | May influence autophagy, but the specific outcome (pro-survival or pro-death) would be context-dependent. |

Based on a comprehensive review of available scientific literature, there is no specific information regarding the mechanistic investigations of the biological activity of the chemical compound this compound. Research detailing its effects on the modulation of specific intracellular signaling proteins or its receptor binding and interaction profiles with biological targets is not present in the public domain.

Therefore, the following sections on the mechanistic investigations of this particular compound cannot be provided.

Chemical Modification and Structure Activity Relationship Sar Studies of 2 Hydroxy 4 2 Methylphenyl Benzoic Acid Derivatives

Synthesis of Analogs with Varied Substituents on the Phenyl and Benzoic Acid Moieties

The generation of a library of analogs is fundamental to SAR studies. For 4-aryl-2-hydroxybenzoic acids, the principal synthetic route involves a palladium-catalyzed Suzuki cross-coupling reaction. researchgate.netnih.gov This method is highly efficient for creating the bi-aryl carbon-carbon bond.

The general synthetic strategy proceeds as follows:

Protection of the Carboxylic Acid: The starting material, typically 4-iodosalicylic acid, is first protected, often as an ethyl ester, to prevent side reactions. This is commonly achieved by refluxing the acid in ethanol (B145695) with a catalytic amount of sulfuric acid. researchgate.netdovepress.com

Suzuki Cross-Coupling: The resulting ethyl 4-iodosalicylate is then coupled with a desired arylboronic acid. For the parent compound, this would be 2-methylphenylboronic acid. The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate. researchgate.netdovepress.com

Deprotection: The final step is the hydrolysis of the ester group to yield the free carboxylic acid. This is typically accomplished by refluxing the ester with a base like lithium hydroxide (B78521), followed by acidification. researchgate.netdovepress.com

This modular synthetic approach allows for the introduction of a wide variety of substituents on both aromatic rings. By choosing different substituted arylboronic acids, chemists can explore the effects of electron-donating groups, electron-withdrawing groups, and sterically bulky groups on the pendant phenyl ring. Similarly, modifications to the salicylic (B10762653) acid moiety, though less common for the 4-aryl series, can be achieved by starting with differently substituted iodosalicylic acids.

Systematic Elucidation of Structural Features Influencing Electronic and Mechanistic Properties

Once a series of analogs is synthesized, SAR studies are conducted to correlate specific structural features with biological activity. These studies have revealed key relationships between the substitution pattern and the compound's efficacy for various biological targets, such as inhibiting enzymes or modulating cellular stress pathways.

For instance, in a study focused on developing agents to ameliorate endoplasmic reticulum (ER) stress, a series of 4- and 5-aryl salicylic acid analogs were synthesized and tested. nih.govnih.gov The research found that the relative orientation of the two aromatic rings is a critical determinant of activity.

| Compound Modification | Observed Effect on Activity | Inference |

|---|---|---|

| Introduction of a second aryl group at the 4-position of salicylic acid | Generally increased activity compared to naphthalene (B1677914) analogs like 3-Hydroxynaphthoic acid (3-HNA). | The bi-aryl system with a dihedral angle provides a distinct and beneficial stereoelectronic profile. dovepress.com |

| Substitution on the second aryl ring creating a larger dihedral angle | Increased activity but also led to some cytotoxicity. | A relatively flat conformation is important for balancing activity and toxicity. nih.gov |

| Analogs with a 3,4,5-trimethoxyphenyl group | Showed the highest activity, being 6-fold more potent than the 3-HNA control. | Specific substitution patterns on the second aryl ring can significantly enhance potency. nih.gov |

In a different context, analogs of salicylic acid were evaluated as cyclooxygenase (COX) inhibitors. A study comparing 4- and 5-substituted salicylic acid derivatives found that the position of the substituent significantly impacts inhibitory activity and selectivity. jst.go.jp Generally, 5-substituted analogs demonstrated better inhibitory effects on both COX-1 and COX-2 enzymes compared to their 4-substituted counterparts. jst.go.jp

Rational Design of Targeted Derivatives for Specific Molecular Interactions and Biological Activities

Rational, structure-based design is a powerful strategy to develop potent and selective inhibitors. This approach uses high-resolution structural information, such as X-ray crystal structures of a target protein in complex with a ligand, to guide the design of new molecules with improved binding affinity and specificity. nih.gov

This methodology has been successfully applied to the design of inhibitors for transthyretin (TTR), a protein implicated in amyloid diseases. The 4-aryl-2-hydroxybenzoic acid scaffold is structurally similar to known TTR inhibitors like flufenamic acid. nih.govnih.gov Researchers have used crystal structures to understand the key interactions between the inhibitor and the TTR binding pocket. nih.gov

Key design principles for TTR inhibitors based on this scaffold include:

Outer Binding Pocket Occupancy: The salicylic acid portion, particularly its phenolate (B1203915) form, often occupies the outer part of the thyroxine binding site on TTR, where it can form favorable interactions with the ε-amino groups of lysine (B10760008) residues (e.g., Lys-15). nih.gov

Halogen Binding Pockets: The central cavity of the TTR binding site contains specific halogen binding pockets. Designing analogs with substituents (like halogens or trifluoromethyl groups) on the second aryl ring that can occupy these pockets is a key strategy for enhancing binding potency.

Linker Optimization: The connection between the two aryl rings is crucial. While the direct aryl-aryl bond is common, other linkers (e.g., amides, ethers) are also explored to achieve optimal geometry for binding. nih.gov

This rational approach led to the discovery of highly potent and specific TTR fibril formation inhibitors, providing a clear path for developing chemotherapeutic agents for TTR-associated amyloid diseases. nih.gov

Computational SAR Analysis and Predictive Modeling for Chemical Space Exploration

Computational chemistry plays an increasingly vital role in modern drug discovery, allowing for the rapid evaluation of virtual compounds and the prediction of their properties. For bi-aryl compounds like 2-Hydroxy-4-(2-methylphenyl)benzoic acid, computational tools are used for several purposes:

Conformational Analysis: Techniques like Density Functional Theory (DFT) can be used to calculate the preferred conformation of the molecule, including the dihedral angle between the two aromatic rings. This is crucial as this angle has been shown to influence biological activity. nih.gov

Molecular Docking: Docking simulations are used to predict the binding mode and estimate the binding affinity of a designed analog within the active site of a target protein. This method was used to rationalize the high potency of a selective COX-1 inhibitor, showing how the molecule fits into the enzyme's active site. jst.go.jp

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters), a predictive model can be built. While specific QSAR models for this compound are not detailed in the provided results, the methodology is widely applied to similar aromatic acids. Studies on other benzoic acid derivatives have shown that strong electron-donating groups and average lipophilicity are important features for certain biological activities. iomcworld.com These principles can guide the exploration of the vast chemical space of possible analogs without the need to synthesize every compound.

These computational approaches, combined with rational design and synthetic chemistry, create a powerful workflow for discovering and optimizing novel derivatives based on the this compound scaffold.

Future Research Directions and Unexplored Avenues